An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: Properties, Structure, and Synthesis
An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: Properties, Structure, and Synthesis
Introduction
N-tert-butylbenzenesulfonamide is a significant organic compound featuring a sulfonamide functional group linking a benzene ring to a tert-butyl group. This compound and its structural analogs are of considerable interest within the fields of medicinal chemistry, organic synthesis, and materials science. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The sterically hindering tert-butyl group imparts unique solubility, stability, and reactivity characteristics to the molecule, making it a valuable building block and a subject of academic and industrial research.
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and synthetic methodologies for N-tert-butylbenzenesulfonamide. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Physicochemical Properties
N-tert-butylbenzenesulfonamide is a white crystalline solid at room temperature. Its bulky tert-butyl group influences its physical properties, such as its melting point and solubility. It is generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.
| Property | Value | Reference |
| CAS Number | 2512-24-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂S | [2] |
| Molecular Weight | 213.30 g/mol | [2] |
| Appearance | White solid | - |
| Melting Point | 77-78 °C | - |
| Boiling Point (Predicted) | 313.6 ± 25.0 °C | - |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 12.00 ± 0.50 | - |
| InChI | InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | [2] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | [3] |
Molecular Structure and Conformation
The molecular structure of N-tert-butylbenzenesulfonamide consists of a central sulfonamide linkage (-SO₂NH-). The sulfur atom is bonded to a phenyl group and two oxygen atoms, while the nitrogen atom is bonded to a sterically demanding tert-butyl group. The geometry around the sulfur atom is approximately tetrahedral. The bulky tert-butyl group significantly influences the rotational freedom around the S-N bond, affecting the molecule's conformation and its ability to participate in intermolecular interactions.
Caption: Molecular structure of N-tert-butylbenzenesulfonamide.
Spectroscopic Analysis
The structural features of N-tert-butylbenzenesulfonamide can be elucidated through various spectroscopic techniques.
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¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see a multiplet in the aromatic region (δ 7.5-7.9 ppm) corresponding to the five protons of the phenyl group. A broad singlet for the N-H proton may appear around δ 4.8 ppm, and a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl group would be observed further upfield, typically around δ 1.2 ppm.[4]
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The quaternary carbon of the tert-butyl group would be observed around 58 ppm, and the methyl carbons would produce a single signal around 23 ppm.[5]
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FTIR Spectroscopy: The infrared spectrum provides valuable information about the functional groups present. Characteristic vibrational bands for the sulfonamide group include strong asymmetric and symmetric stretching of the S=O bonds in the regions of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. The N-H stretching vibration is typically observed in the range of 3350-3140 cm⁻¹.[6]
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of N-tert-butylbenzenesulfonamide would likely show a molecular ion peak (M⁺) at m/z 213. A prominent fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, and cleavage of the C-N bond.
Synthesis of N-tert-butylbenzenesulfonamide
A common and reliable method for the synthesis of N-tert-butylbenzenesulfonamide is the reaction of benzenesulfonyl chloride with tert-butylamine. This reaction is a nucleophilic acyl substitution at the sulfonyl group.
Caption: General workflow for the synthesis of N-tert-butylbenzenesulfonamide.
Detailed Experimental Protocol
Materials:
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Benzenesulfonyl chloride
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tert-Butylamine
-
Triethylamine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling the reaction helps to control the exothermicity of the amine addition.
-
-
Addition of Reagents: To the cooled DCM, add benzenesulfonyl chloride, followed by the dropwise addition of tert-butylamine. Then, slowly add triethylamine.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Rationale: The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-tert-butylbenzenesulfonamide.
Chemical Reactivity and Applications
The reactivity of N-tert-butylbenzenesulfonamide is dictated by the interplay between the electron-withdrawing sulfonamide group and the sterically bulky tert-butyl group.
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N-H Acidity: The protons on the nitrogen are weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation with a suitable base to form an anion that can participate in various reactions.
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Role as a Protecting Group: The benzenesulfonyl group can be used as a protecting group for amines. The steric hindrance from the tert-butyl group can influence the conditions required for its cleavage.
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Synthetic Intermediate: N-tert-butylbenzenesulfonamide serves as a precursor in the synthesis of more complex molecules. For example, related compounds like 4-tert-butylbenzenesulfonamide are key intermediates in the synthesis of pharmaceuticals such as the endothelin receptor antagonist Bosentan.[7]
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Biological Activity: The sulfonamide moiety is a known pharmacophore. While N-tert-butylbenzenesulfonamide itself may not have prominent biological activity, its derivatives are explored for various therapeutic applications. It has been noted to inhibit RNA polymerase activity in vitro.
Safety and Handling
N-tert-butylbenzenesulfonamide should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-tert-butylbenzenesulfonamide is a compound with well-defined chemical and physical properties, a clear spectroscopic signature, and established synthetic routes. Its unique combination of a sulfonamide functional group and a sterically demanding tert-butyl substituent makes it a valuable tool in organic synthesis and a platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. N-tert-butylbenzenesulfonamide | 2512-24-5 [amp.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-tert-Butylbenzenesulfenamide 97 19117-31-8 [sigmaaldrich.com]
- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]
